
(P-Tolyl)triethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(P-Tolyl)triethylsilane is an organosilicon compound with the chemical formula C13H22Si. It is a trialkylsilane derivative where a p-tolyl group is bonded to a silicon atom, which is further bonded to three ethyl groups. This compound is known for its utility in organic synthesis, particularly in reduction reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(P-Tolyl)triethylsilane can be synthesized through various methods. One common approach involves the reaction of p-tolylmagnesium bromide with triethylchlorosilane. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification processes such as distillation or recrystallization are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(P-Tolyl)triethylsilane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The silicon-hydrogen bond can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include palladium catalysts and hydrogen gas. The reaction conditions often involve mild temperatures and pressures.
Substitution: Reagents such as halogens or alkyl halides can be used under conditions that promote the substitution of the hydrogen atom on the silicon.
Major Products
Reduction: The major products are typically alcohols derived from the reduction of carbonyl compounds.
Substitution: The products depend on the substituent introduced, such as halogenated or alkylated silanes.
Applications De Recherche Scientifique
(P-Tolyl)triethylsilane has several applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active compounds.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (P-Tolyl)triethylsilane primarily involves the silicon-hydrogen bond. In reduction reactions, the silicon-hydrogen bond donates a hydride ion (H-) to the substrate, reducing it to the corresponding alcohol or other reduced form. The molecular targets and pathways depend on the specific reaction and substrate involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler trialkylsilane with three ethyl groups bonded to silicon.
(P-Tolyl)trimethylsilane: Similar to (P-Tolyl)triethylsilane but with three methyl groups instead of ethyl groups.
(P-Tolyl)triphenylsilane: Contains three phenyl groups bonded to silicon along with the p-tolyl group.
Uniqueness
This compound is unique due to the presence of both the p-tolyl group and the triethylsilane moiety. This combination imparts specific reactivity and properties that are valuable in organic synthesis, particularly in selective reduction and substitution reactions.
Propriétés
Numéro CAS |
3644-91-5 |
|---|---|
Formule moléculaire |
C13H22Si |
Poids moléculaire |
206.40 g/mol |
Nom IUPAC |
triethyl-(4-methylphenyl)silane |
InChI |
InChI=1S/C13H22Si/c1-5-14(6-2,7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 |
Clé InChI |
QCMQECDEHTWDOM-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


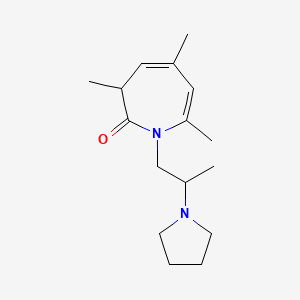



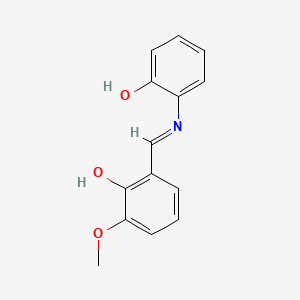


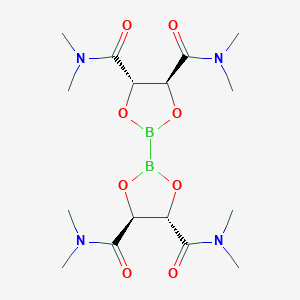
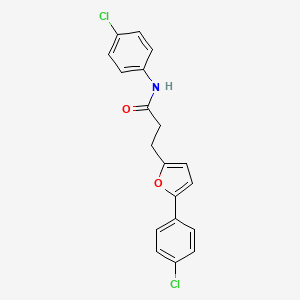
![(2S)-3-Methyl-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}butanoic acid](/img/structure/B11941525.png)
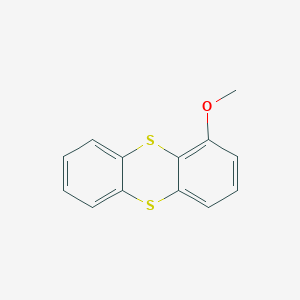
![4-hydroxy-3-[3-(2-hydroxy-3-methoxyphenyl)acryloyl]-6-methyl-2H-pyran-2-one](/img/structure/B11941545.png)


